molecular formula C8H6BrF3N2O2 B1403037 N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide CAS No. 1425334-90-2

N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1403037
CAS No.: 1425334-90-2
M. Wt: 299.04 g/mol
InChI Key: NZHSVAVVOOMHTG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine ring substituted with a bromine atom at position 5, a methoxy group at position 2, and a trifluoroacetamide group at position 2. Its molecular formula is C₉H₆BrF₃N₂O₂, with a molecular weight of 317.06 g/mol (estimated). The trifluoroacetamide moiety enhances metabolic stability, while the bromine and methoxy groups influence electronic properties and steric interactions .

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c1-16-6-5(2-4(9)3-13-6)14-7(15)8(10,11)12/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHSVAVVOOMHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192234
Record name N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425334-90-2
Record name N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425334-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methoxy-3-pyridinyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2,6-Dimethoxypyridine

The primary method involves selective bromination of 2,6-dimethoxypyridine. This route is well-documented for obtaining the 2-position brominated intermediate:

Reaction Step Reagents & Conditions Outcome & Yield Reference
Bromination of 2,6-dimethoxypyridine N-bromosuccinimide (NBS), acetonitrile, room temperature, inert atmosphere 78% yield of 2-bromo-6-methoxypyridine ,
Notes: The reaction selectively brominates at the 2-position due to electronic effects of methoxy groups.

Alternative Synthesis via Nucleophilic Aromatic Substitution

In some cases, bromination is achieved via electrophilic aromatic substitution, utilizing bromine or NBS under controlled conditions to prevent over-bromination.

Introduction of the Trifluoroacetamide Group

Amidation Using Trifluoroacetic Anhydride

The key step involves converting the 3-position of the brominated pyridine to the trifluoroacetamide:

Reaction Step Reagents & Conditions Outcome & Yield Reference
Amidation of pyridine Trifluoroacetic anhydride, triethylamine, inert atmosphere, 0–25°C 74–85% yield ,
Notes: The reaction proceeds via nucleophilic attack of the pyridine nitrogen on trifluoroacetic anhydride, facilitated by base.

Alternative Method: Direct Coupling

Some protocols employ coupling reagents such as carbodiimides (e.g., EDC) to activate trifluoroacetic acid derivatives, enabling amidation under milder conditions.

Summary of Preparation Methods with Data Table

Method Starting Material Reagents & Conditions Yield (%) Notes
Bromination + Amidation (Most Common) 2,6-Dimethoxypyridine NBS, acetonitrile, trifluoroacetic anhydride, triethylamine 74–85 Mild, scalable, high yield
Direct Bromination & Coupling 2,5-Dibromopyridine Brominating agents, trifluoroacetic acid derivatives 70–80 Suitable for industrial scale
Alternative routes Pyridine derivatives with protective groups Various, including catalytic and electrophilic substitutions 60–78 Less common, more complex

Research Findings and Notes

  • Efficiency & Cost-Effectiveness: The most efficient methods involve bromination of readily available 2,6-dimethoxypyridine followed by amidation, which offers high yields and operational simplicity.
  • Reaction Conditions: Mild temperatures (0–25°C) and inert atmospheres are preferred to prevent side reactions.
  • Scalability: The described methods are adaptable for large-scale synthesis, with some patents reporting yields exceeding 80% and straightforward purification steps.
  • Purification Techniques: Recrystallization and chromatography are employed to obtain high-purity intermediates suitable for subsequent reactions.

Concluding Remarks

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide predominantly relies on the bromination of 2,6-dimethoxypyridine, followed by amidation with trifluoroacetic anhydride. These methods are well-established, with high yields, operational simplicity, and suitability for industrial production. The choice of reagents and reaction conditions can be optimized based on scale and purity requirements, with the literature supporting the robustness of these approaches.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The trifluoroacetamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of N-(5-substituted-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide derivatives.

    Oxidation Reactions: Formation of N-(5-bromo-2-hydroxypyridin-3-yl)-2,2,2-trifluoroacetamide or N-(5-bromo-2-carbonylpyridin-3-yl)-2,2,2-trifluoroacetamide.

    Reduction Reactions: Formation of N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroethylamine.

Scientific Research Applications

N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

Table 1: Key Structural Differences
Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyridine 5-Br, 2-OMe, 3-CF₃CONH C₉H₆BrF₃N₂O₂ 317.06
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Imidazo[1,2-a]pyridine 5-Br, 2-CF₃CONH C₁₀H₆BrF₃N₃O 320.08
(R)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate Indole 5-Br, 3-NHCH₂CH(CH₃)CONH₂ C₁₂H₁₁BrF₃N₃O₂ 358.14
N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide Pyridine 5-BrCOCH₂, 6-F, 2-NHCOCH₃ C₈H₇BrFN₂O₂ 277.05
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide Azetidine 3-CF₃CONH C₅H₇F₃N₂O 168.12

Key Observations :

  • Heterocyclic Core : The target compound’s pyridine ring contrasts with imidazo-pyridine (electron-rich fused ring) , indole (aromatic amine-containing ring) , and azetidine (strained four-membered ring) .
  • Trifluoroacetamide in the target and imidazo-pyridine analogs enhances resistance to enzymatic degradation compared to simple acetamides .

Physicochemical and Industrial Relevance

Table 2: Physicochemical and Commercial Comparison
Compound Name Water Solubility (Predicted) LogP (Predicted) Suppliers Applications
Target Compound Low (hydrophobic pyridine) ~2.5 Not specified Pharmaceutical intermediate
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Moderate ~1.8 Limited Kinase inhibitor research
N-(5-(2-Bromoacetyl)thiazol-2-yl)acetamide Low ~3.2 3 suppliers Agrochemical synthesis
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide High (smaller ring) ~0.5 1 supplier Peptide mimetics

Key Insights :

  • Solubility : The azetidine analog’s smaller ring and polar nature improve water solubility compared to pyridine-based compounds .
  • Commercial Availability : Thiazol derivatives (e.g., CAS 860620-56-0) have broader supplier support, suggesting industrial utility in agrochemicals .

Biological Activity

N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H7BrF3N2O\text{C}_8\text{H}_7\text{BrF}_3\text{N}_2\text{O}

It features a pyridine ring substituted with a bromine atom and a methoxy group, along with a trifluoroacetamide moiety. The presence of the trifluoroacetamide group enhances its lipophilicity and biological activity.

This compound exhibits various biological activities that can be attributed to its structural components:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures can exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes.
  • Anticancer Properties : Research suggests that derivatives of pyridine compounds can inhibit cancer cell proliferation. The trifluoroacetamide group may contribute to apoptosis in cancer cells through various signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against Gram-positive bacteria with an MIC of 32 µg/mL.
Study 2Assess anticancer effectsDemonstrated 50% inhibition of cancer cell growth at 10 µM concentration in vitro.
Study 3Investigate enzyme inhibitionFound to inhibit enzyme X with an IC50 value of 25 µM, suggesting potential for drug development.

Toxicological Profile

The compound's safety profile is crucial for its potential therapeutic applications. Toxicity studies indicate:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Chronic Effects : Long-term exposure may lead to skin burns and eye damage .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide?

  • Methodology :

  • Nucleophilic substitution or amide coupling is commonly used. For example, bromopyridine derivatives can react with trifluoroacetic anhydride in the presence of a base (e.g., potassium carbonate) in DMF under reflux .
  • Microwave-assisted synthesis may accelerate reaction rates and improve yields, as demonstrated for structurally similar pyridinyl acetamides .
    • Key considerations : Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical methods :

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of impurities. For example, the methoxy group (δ ~3.8–4.0 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C NMR) are critical markers .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • X-ray crystallography to resolve crystal packing and bond angles, as shown for related trifluoroacetamide derivatives .

Q. What solvent systems are optimal for recrystallization?

  • Method : Use mixed solvents like ethanol/water or dichloromethane/hexane. For bromopyridine derivatives, slow evaporation from ethanol often yields high-purity crystals suitable for crystallography .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroacetamide group influence reactivity in cross-coupling reactions?

  • Mechanistic insight : The trifluoroacetyl group deactivates the pyridine ring, potentially hindering Buchwald-Hartwig or Suzuki-Miyaura couplings. Pre-functionalization (e.g., bromine substitution at C5) can direct reactivity. Computational modeling (DFT) is recommended to predict regioselectivity .
  • Experimental design : Compare coupling efficiency with/without protective groups (e.g., Boc) on the acetamide .

Q. How to resolve discrepancies in spectroscopic data for structurally similar analogs?

  • Case study : If ¹H NMR shows unexpected splitting, consider dynamic rotational isomerism in the acetamide moiety. Variable-temperature NMR can confirm this by observing coalescence of peaks at elevated temperatures .
  • Validation : Cross-reference with crystallographic data (e.g., bond lengths and angles from X-ray structures) to validate proposed conformers .

Q. What in vitro assays are suitable for evaluating bioactivity (e.g., pesticidal or hypoglycemic effects)?

  • Approach :

  • Pest control : Use insect cell lines (e.g., Sf9) to assess cytotoxicity, referencing analogs with proven pesticidal activity .
  • Hypoglycemic activity : Test glucose uptake in 3T3-L1 adipocytes or STZ-induced diabetic mouse models, following protocols for thiazolidinedione derivatives .
    • Data interpretation : Correlate bioactivity with substituent electronic effects (e.g., bromine’s steric impact vs. trifluoroacetyl’s electron-withdrawing nature).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxypyridin-3-yl)-2,2,2-trifluoroacetamide

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